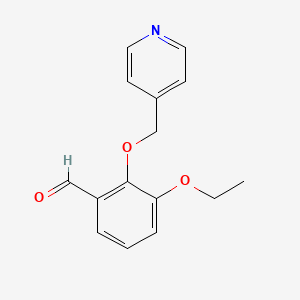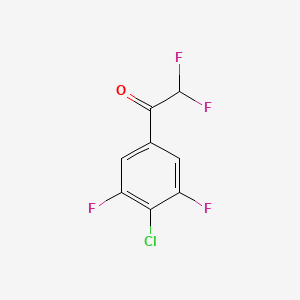
Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3,5-difluorophenyl)ethanone, with the chemical formula C8H5ClF2O, is an organic compound. Its IUPAC name reflects its structure: 1-(4-chloro-3,5-difluorophenyl)ethanone . This compound belongs to the ketone functional group and contains a chloro-substituted phenyl ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 1-(4-chloro-3,5-difluorophenyl)ethanone. One common method involves the reaction of 5-bromo-2-fluoro-1,3-dichlorobenzene with isopropylmagnesium chloride lithium chloride complex in tetrahydrofuran (THF) . The reaction proceeds as follows:
5-Bromo-2-fluoro-1,3-dichlorobenzene+Isopropylmagnesium chloride lithium chloride complex→1-(4-chloro-3,5-difluorophenyl)ethanone
Industrial Production:: The industrial production methods may involve variations of the above synthetic route, optimized for large-scale production.
Chemical Reactions Analysis
1-(4-Chloro-3,5-difluorophenyl)ethanone participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction reactions can yield secondary alcohols or other reduced derivatives.
Substitution: The chlorine and fluorine atoms make it susceptible to nucleophilic substitution reactions. Common reagents include Grignard reagents, reducing agents, and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3,5-difluorophenyl)ethanone finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 1-(4-chloro-3,5-difluorophenyl)ethanone exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Comparison with Similar Compounds
While 1-(4-Chloro-3,5-difluorophenyl)ethanone is unique due to its specific halogen substitution pattern, similar compounds include other aryl ketones and halogenated derivatives.
Properties
CAS No. |
1823324-57-7 |
|---|---|
Molecular Formula |
C8H3ClF4O |
Molecular Weight |
226.55 g/mol |
IUPAC Name |
1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-6-4(10)1-3(2-5(6)11)7(14)8(12)13/h1-2,8H |
InChI Key |
WXDBGGQBFFHURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


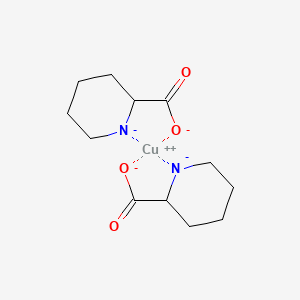
![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)
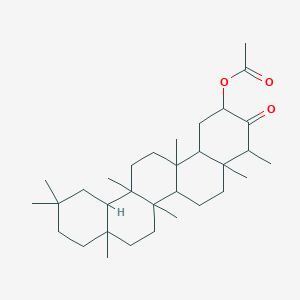
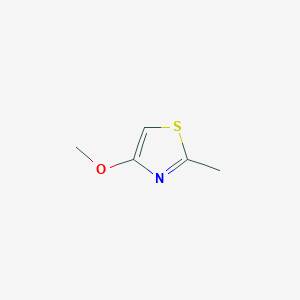
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
